molecular formula C8H8Cl2N2O2 B2913850 [(3,4-dichlorophenyl)methoxy]urea CAS No. 338404-19-6

[(3,4-dichlorophenyl)methoxy]urea

Cat. No.: B2913850
CAS No.: 338404-19-6
M. Wt: 235.06
InChI Key: YFVWOCCXPDDVER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(3,4-dichlorophenyl)methoxy]urea is a chemical compound belonging to the class of phenylureas. It is characterized by the presence of a 3,4-dichlorophenyl group attached to a methoxyurea moiety. This compound is known for its applications in various fields, including agriculture, medicine, and scientific research.

Preparation Methods

The synthesis of [(3,4-dichlorophenyl)methoxy]urea typically involves the reaction of 3,4-dichloroaniline with phosgene to form an isocyanate intermediate. This intermediate is then reacted with methanol to yield the final product . The reaction conditions usually require controlled temperatures and the use of appropriate solvents to ensure high yield and purity.

Chemical Reactions Analysis

[(3,4-dichlorophenyl)methoxy]urea undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can convert this compound into different reduced forms.

    Substitution: It can undergo substitution reactions where the methoxy group or the phenyl group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

[(3,4-dichlorophenyl)methoxy]urea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [(3,4-dichlorophenyl)methoxy]urea involves the inhibition of photosynthesis in plants. It specifically blocks the electron flow from photosystem II to plastoquinone, disrupting the photosynthetic electron transport chain. This inhibition reduces the plant’s ability to convert light energy into chemical energy, ultimately leading to its death .

Comparison with Similar Compounds

[(3,4-dichlorophenyl)methoxy]urea can be compared with other phenylurea compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(3,4-dichlorophenyl)methoxyurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2N2O2/c9-6-2-1-5(3-7(6)10)4-14-12-8(11)13/h1-3H,4H2,(H3,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFVWOCCXPDDVER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CONC(=O)N)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.